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Compound of Interest

Compound Name: Mesitylene oxide

Cat. No.: B14666333

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of
mesitylene oxide with two alternative a,3-unsaturated ketones: 3-penten-2-one and 4-hexen-
3-one. The data presented is crucial for the identification, characterization, and quality control
of these compounds in research and development settings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for mesitylene oxide, 3-
penten-2-one, and 4-hexen-3-one.

'H NMR Spectral Data (CDCI3)
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Chemical Shift (6, ppm)

Compound L Assignment
and Multiplicity

Mesitylene Oxide 6.09 (s) C=CH

2.16 (s) CHs-C=

2.14 (s) CHs-C=0

1.89 (s) (CHs)2C=

3-Penten-2-one 6.84 (dg, J=15.8, 6.9 Hz) =CH-CHs

6.08 (dg, J = 15.8, 1.7 Hz) -CO-CH=

2.24 (s) CHs-CO-

1.89 (dd, J = 6.9, 1.7 Hz) =CH-CHs

4-Hexen-3-one 6.79 (dt, J=15.7, 6.9 Hz) =CH-CHs

6.07 (d, J = 15.7 Hz) -CO-CH=
2.54 (g, J = 7.4 Hz) -CO-CHz-
1.87 (d, J = 6.9 Hz) =CH-CHs
1.07 (t, J = 7.4 Hz) -CH2-CHs

13C NMR Spectral Data (CDCIs)
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Compound Chemical Shift (6, ppm) Assignment
Mesitylene Oxide 197.48 C=0
154.12 (CHs)2C=

123.70 =CH

30.98 CHs-C=0

26.85 (CHs)2C=

19.88 (CHs)2C=

3-Penten-2-one 198.4 C=0
144.1 =CH-CHs

131.9 -CO-CH=

26.9 CHs-CO-

18.2 =CH-CHs

4-Hexen-3-one 200.8 C=0
143.1 =CH-CHs

131.7 -CO-CH=

35.5 -CO-CH:-

18.2 =CH-CHs

8.2 -CHz2-CHs

Infrared (IR) Spectral Data (Neat)
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Compound

Wavenumber (cm—?)

Assignment

Mesitylene Oxide

~2976, 2939, 2915

C-H stretch (sp3)[1]

~1690

C=0 stretch (a,B-unsaturated
ketone)[1]

~1620

C=C stretch[1]

3-Penten-2-one

~2920

C-H stretch (sp?)

C=0 stretch (a,B-unsaturated

~1674

ketone)
~1630 C=C stretch
4-Hexen-3-one ~2975

C-H stretch (sp?)

~1698

C=0 stretch (a,B-unsaturated

ketone)

~1674

C=C stretch

E S, El ization)

Major m/z Peaks

Compound

Mesitylene Oxide

98 (M*), 83, 55, 43, 29[2]

3-Penten-2-one

84 (M*), 69, 43, 41

4-Hexen-3-one 98 (M™), 69, 57, 41, 29

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Accurately weigh 5-20 mg of the liquid sample into a clean, dry vial.
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o Add approximately 0.6-0.7 mL of deuterated chloroform (CDCls) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard.

o Vortex the vial to ensure a homogeneous solution.

o Transfer the solution to a 5 mm NMR tube.[3]

e Instrument Parameters (*H NMR):

o

Spectrometer: 400 MHz or higher field strength.

[¢]

Pulse Program: Standard single-pulse sequence (e.g., 'zg30").

[¢]

Number of Scans: 16 to 64, depending on the sample concentration.

[e]

Relaxation Delay: 1-2 seconds.

o

Spectral Width: -2 to 12 ppm.

e Instrument Parameters (33C NMR):

[¢]

Spectrometer: 100 MHz or higher.

[e]

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30’).

o

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

[¢]

Relaxation Delay: 2 seconds.

[¢]

Spectral Width: 0 to 220 ppm.

» Data Processing:
o Apply Fourier transformation to the acquired free induction decay (FID).
o Phase correct the spectrum.

o Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
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o Integrate the signals for *H NMR spectra.

Infrared (IR) Spectroscopy

o Sample Preparation (Neat Liquid Film):

o Place one to two drops of the neat liquid sample onto the surface of a clean, dry salt plate
(e.g., NaCl or KBr).

o Carefully place a second salt plate on top of the first, spreading the liquid into a thin,
uniform film.

o Mount the salt plates in the spectrometer's sample holder.
e Instrument Parameters (FTIR):

o Scan Range: 4000 to 400 cm~1.

o Resolution: 4 cm~1,

o Number of Scans: 16 to 32.

o Mode: Transmittance.
o Data Acquisition:

o Record a background spectrum of the empty salt plates.

o Record the sample spectrum. The instrument software will automatically ratio the sample
spectrum against the background spectrum to produce the final transmittance or
absorbance spectrum.

Mass Spectrometry (MS)

e Sample Introduction (GC-MS):

o Dilute the liquid sample in a volatile solvent (e.g., dichloromethane or methanol) to a
concentration of approximately 1 mg/mL.
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o Inject 1 pL of the diluted sample into the gas chromatograph.

o Gas Chromatography (GC) Parameters:

[e]

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 pm).

o

Inlet Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

[¢]

[¢]

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at
10 °C/min to 250 °C and hold for 5 minutes.

o Mass Spectrometry (MS) Parameters:
o lonization Mode: Electron lonization (El) at 70 eV.[2]
o Mass Range: m/z 35-350.
o lon Source Temperature: 230 °C.
o Quadrupole Temperature: 150 °C.
o Data Analysis:
o Identify the molecular ion peak (M™*).
o Analyze the fragmentation pattern to aid in structural elucidation and confirmation.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid
organic compound.
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Caption: General workflow for spectroscopic analysis of liquid organic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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